1,2-Dichloro-3-methyl-5-nitrobenzene
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Description
1,2-Dichloro-3-methyl-5-nitrobenzene, also known as DCNB, is an organic compound that is widely used in scientific research. DCNB is a yellow crystalline solid that is soluble in organic solvents like ethanol and acetone. The compound is used in various fields of research, including biochemistry, pharmacology, and toxicology, due to its unique properties.
Scientific Research Applications
Crystal Structure and Molecular Interactions
Crystal Structure Analysis : The structure of 1,2-Dichloro-3-methyl-5-nitrobenzene, closely related to 2,6-Dichloro-4-nitrotoluene, shows minimal steric hindrance from ortho halogen atoms and features weak hydrogen bonding in its crystal form, contributing to its stability (Medjroubi et al., 2017).
Intermolecular Interactions : A comparison of different nitrobenzene derivatives, including 1,3-dichloro-5-nitrobenzene, reveals that the size of the halogen atom influences nonbonded close contacts between molecules, affecting the overall molecular interaction and structural stability (Bosch et al., 2022).
Chemical Synthesis and Reaction Studies
Chemical Synthesis : The synthesis of 1,2-Dichloro-4-nitrobenzene, a variant of 1,2-Dichloro-3-methyl-5-nitrobenzene, has been explored using KClO3-H2SO4 as a reagent, with an emphasis on optimizing reaction conditions for higher yields (Zhang Wei-guang, 2009).
Catalytic Synthesis : Another approach for synthesizing 1,2-Dichloro-4-nitrobenzene involves a tower chlorinator with Lewis acid catalyst, offering higher yields compared to traditional flask reactors (L. Hui-ping, 2005).
Molecular and Physical Properties Analysis
Molecular Structure and Spectroscopy : Studies on the vibrational spectra of 1,2-dichloro-4-nitrobenzene, closely related to 1,2-Dichloro-3-methyl-5-nitrobenzene, provide insights into its molecular structure and the energy levels of its highest occupied and lowest unoccupied molecular orbitals, contributing to understanding its chemical behavior (Krishnakumar et al., 2012).
Surface Morphology in Electrochemistry : The surface morphology of polypyrrole films, influenced by solvents like nitrobenzene, reveals differential properties useful for specific applications in electrochemistry, indicating potential applicability of similar compounds like 1,2-Dichloro-3-methyl-5-nitrobenzene in such fields (Wójcik & Grzeszczuk, 2015).
properties
IUPAC Name |
1,2-dichloro-3-methyl-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHGUGAVEICYKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289778 |
Source
|
Record name | 1,2-Dichloro-3-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3-methyl-5-nitrobenzene | |
CAS RN |
51719-46-1 |
Source
|
Record name | 1,2-Dichloro-3-methyl-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51719-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-3-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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